4-oxo-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H21N5O5S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-oxo-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-4H-chromene-2-carboxamide is 443.12633996 g/mol and the complexity rating of the compound is 797. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-oxo-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Description : This compound serves as an impurity reference material for buspirone hydrochloride, a medication used to treat anxiety disorders. It is essential for quality control and analytical development in pharmaceutical research .
- Some derivatives of this compound have been synthesized and screened for their anti-inflammatory and analgesic properties. These derivatives exhibit potential as agents for pain management and inflammation reduction .
- Novel thiouracil amide compounds related to this structure have been investigated for their ability to cleave PARP. PARP inhibitors are relevant in cancer research, particularly for breast cancer treatment .
- Several compounds with similar structural features have demonstrated anti-fibrotic effects. For instance:
- The disposition of a related compound, 3,3-difluoropyrrolidin-1-yl{(2 S ,4 S )-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200) , was examined for its potential as a dipeptidyl peptidase IV (DPP-4) inhibitor. DPP-4 inhibitors are used in the treatment of type 2 diabetes .
Buspirone Hydrochloride Impurity F (EP)
Analgesic and Anti-Inflammatory Activities
Poly (ADP-ribose) Polymerase (PARP) Inhibition
Anti-Fibrotic Activity
Type 2 Diabetes Treatment Research
Antioxidant Properties
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
The molecular interactions of similar derivatized conjugates in docking studies reveal their potential for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a bactericidal effect.
properties
IUPAC Name |
4-oxo-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c26-16-14-18(30-17-5-2-1-4-15(16)17)19(27)21-8-13-31(28,29)25-11-9-24(10-12-25)20-22-6-3-7-23-20/h1-7,14H,8-13H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDCSBIKSXRVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-4H-chromene-2-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.